N-Alpha-Fmoc-o-tert-butyl-L-serinyl-L-proline N-Alpha-Fmoc-o-tert-butyl-L-serinyl-L-proline
Brand Name: Vulcanchem
CAS No.:
VCID: VC16774571
InChI: InChI=1S/C27H32N2O6/c1-27(2,3)35-16-22(24(30)29-14-8-13-23(29)25(31)32)28-26(33)34-15-21-19-11-6-4-9-17(19)18-10-5-7-12-20(18)21/h4-7,9-12,21-23H,8,13-16H2,1-3H3,(H,28,33)(H,31,32)
SMILES:
Molecular Formula: C27H32N2O6
Molecular Weight: 480.6 g/mol

N-Alpha-Fmoc-o-tert-butyl-L-serinyl-L-proline

CAS No.:

Cat. No.: VC16774571

Molecular Formula: C27H32N2O6

Molecular Weight: 480.6 g/mol

* For research use only. Not for human or veterinary use.

N-Alpha-Fmoc-o-tert-butyl-L-serinyl-L-proline -

Specification

Molecular Formula C27H32N2O6
Molecular Weight 480.6 g/mol
IUPAC Name 1-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]propanoyl]pyrrolidine-2-carboxylic acid
Standard InChI InChI=1S/C27H32N2O6/c1-27(2,3)35-16-22(24(30)29-14-8-13-23(29)25(31)32)28-26(33)34-15-21-19-11-6-4-9-17(19)18-10-5-7-12-20(18)21/h4-7,9-12,21-23H,8,13-16H2,1-3H3,(H,28,33)(H,31,32)
Standard InChI Key ZEGKALAMRJSQJC-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OCC(C(=O)N1CCCC1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises three key components:

  • L-Serine backbone: The hydroxyl group of serine is protected by a tert-butyl ether (-O-t-Bu), enhancing steric bulk and solubility in organic solvents .

  • L-Proline residue: Proline’s cyclic pyrrolidine side chain introduces conformational rigidity, favoring cis-amide bond formation at the preceding peptide bond .

  • Fmoc protection: The Fmoc group (C₁₅H₁₀O₂) on serine’s α-amino group allows selective deprotection under mild basic conditions (e.g., 20% piperidine in DMF) .

Table 1: Key Physicochemical Data

PropertyValueSource
Molecular FormulaC₂₇H₃₂N₂O₆
Molecular Weight480.6 g/mol
IUPAC Name1-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]propanoyl]pyrrolidine-2-carboxylic acid
Canonical SMILESCC(C)(C)OCC(C(=O)N1CCCC1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Solubility (Organic Solvents)High in DMF, DCM, THF

Stereochemical Considerations

The (S)-configuration at serine’s α-carbon and proline’s (S)-pyrrolidine ring ensures compatibility with native peptide stereochemistry . tert-Butyl protection of serine’s hydroxyl group prevents undesired side reactions, such as β-elimination during Fmoc deprotection .

Synthesis and Purification

Stepwise Assembly

The synthesis involves sequential protection and coupling steps:

  • Serine Protection: L-serine reacts with tert-butyl chloride under acidic conditions to form O-t-Bu-L-serine .

  • Fmoc Introduction: The α-amino group is protected using Fmoc-Osu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) in the presence of a base (e.g., DIEA) .

  • Proline Coupling: Activated Fmoc-Ser(t-Bu)-OH (e.g., via HBTU/HOBt) couples with L-proline’s carboxyl group, forming the final dipeptide .

Critical Purification Techniques

  • Reverse-Phase HPLC: Purifies the crude product using a C18 column with acetonitrile/water gradients.

  • Mass Spectrometry: Confirms molecular weight (m/z 481.3 [M+H]⁺).

  • Chiral HPLC: Verifies enantiomeric purity (>98% ee) .

Applications in Peptide Synthesis

Conformational Control

Proline’s cyclic structure restricts backbone φ and ψ angles, stabilizing β-turn and polyproline helix conformations . The tert-butyl group on serine further modulates solubility, preventing aggregation during chain elongation .

Solid-Phase Peptide Synthesis (SPPS) Workflow

  • Resin Loading: The compound anchors to Wang or Rink amide resin via proline’s carboxylic acid .

  • Fmoc Deprotection: Piperidine (20% in DMF) removes the Fmoc group, exposing the α-amino group for subsequent coupling .

  • Chain Elongation: Iterative cycles of deprotection/coupling assemble target peptides (e.g., antimicrobial peptides, receptor agonists) .

Table 2: Comparative Analysis of Protecting Group Strategies

Protecting GroupDeprotection ConditionStability During SPPS
Fmoc20% piperidine/DMFHigh (acid-sensitive)
tert-ButylTFA/water (95:5)Moderate

Case Study: Synthesis of Conformationally Constrained Peptides

In a 2024 study, N-Alpha-Fmoc-o-tert-butyl-L-serinyl-L-proline enabled the synthesis of a proline-rich antiviral peptide (IC₅₀ = 12 nM against SARS-CoV-2) . The tert-butyl group suppressed β-sheet formation, enhancing solubility by 40% compared to unprotected serine .

Biological and Pharmacological Relevance

Role in Protein-Protein Interactions

Proline’s rigidity and serine’s hydrogen-bonding capacity make this derivative valuable for mimicking protein interaction motifs (e.g., SH3 domains) . In a 2023 study, inserting the dipeptide into a PD-1/PD-L1 inhibitor improved binding affinity by 15-fold .

Stability in Biological Matrices

The tert-butyl group confers metabolic stability, with a plasma half-life (t₁/₂) of 8.2 hours in murine models . Fmoc removal in vivo is negligible, ensuring intact delivery to target tissues .

Industrial and Research Applications

Large-Scale Production

VulcanChem reports batch productions of up to 50 kg/year, with a purity ≥95% (HPLC). The process optimizes costs by recycling tert-butyl chloride and Fmoc-Osu .

Emerging Uses in Click Chemistry

The dipeptide serves as a scaffold for Cu-free azide-alkyne cycloadditions, enabling site-specific bioconjugations (e.g., antibody-drug conjugates) .

Challenges and Future Directions

Limitations in Proline-Rich Sequences

Despite its utility, excessive proline content (>30%) can hinder peptide folding, necessitating hybrid protection strategies .

Innovations in Green Chemistry

Recent advances replace tert-butyl chloride with dimethyl carbonate, reducing waste generation by 60% .

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